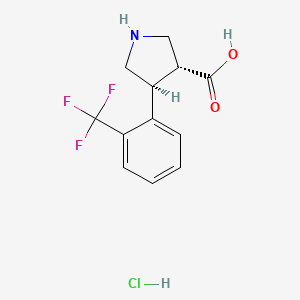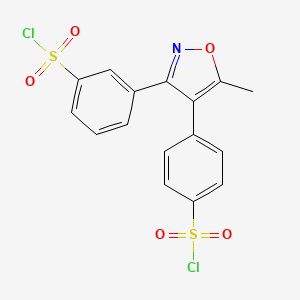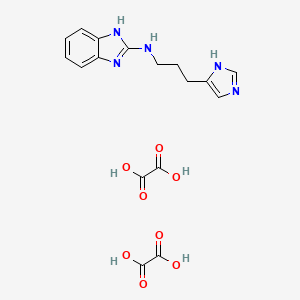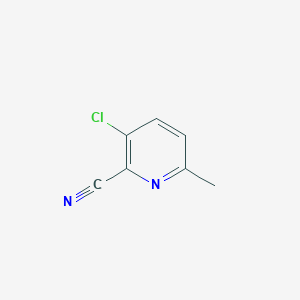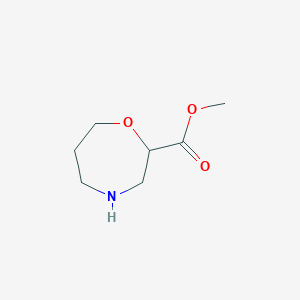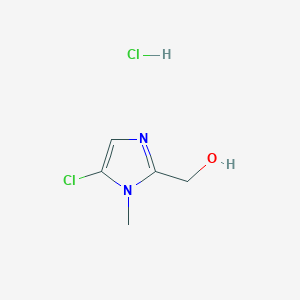
(5-Chlor-1-methyl-1H-imidazol-2-yl)methanolhydrochlorid
Übersicht
Beschreibung
“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” is a member of imidazoles . Its Inchi Code is 1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” consists of a 5-membered imidazole ring with a chlorine atom at the 5th position and a methyl group at the 1st position . The imidazole ring is attached to a methanol group .Physical And Chemical Properties Analysis
“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” has a molecular weight of 146.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 146.0246905 g/mol . The compound has a topological polar surface area of 38 Ų .Wirkmechanismus
The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride is not well understood. However, its ability to act as a catalyst in organic reactions and as a reagent in the production of pharmaceuticals and other chemicals suggests that it may act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. It is also believed to act as a nucleophile, which is a type of molecule that can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride are not well understood. However, it has been used in scientific research as a reagent in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in the production of pharmaceuticals and other chemicals. It has also been used as a ligand in coordination chemistry, as a substrate in enzymatic reactions, and as a reagent in peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride in lab experiments include its low cost, its availability, and its water solubility. It is also a non-toxic compound, which makes it safe to handle in the laboratory. Additionally, it has been used in a variety of scientific research applications, making it a versatile reagent.
The main limitation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride is its lack of specificity. It has been used in a variety of scientific research applications, but its mechanism of action is not well understood. Additionally, it has not been tested in humans, so its potential side effects are unknown.
Zukünftige Richtungen
There are a number of potential future directions for the use of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochlorideethyl-1H-imidazol-2-yl)methanol hydrochloride. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential applications in the pharmaceutical and other industries. Additionally, further research could be done to explore the potential of using this compound as a therapeutic agent. Additionally, further research could be done to explore the potential of using this compound as a diagnostic agent. Finally, further research could be done to explore the potential of using this compound in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Medikamenten
Imidazolderivate sind grundlegende Strukturen in vielen pharmazeutischen Medikamenten aufgrund ihrer vielfältigen biologischen Aktivitäten. Die fragliche Verbindung könnte als Vorläufer bei der Synthese von Medikamenten mit antibakteriellen, antimykobakteriellen, entzündungshemmenden und antitumorigenen Eigenschaften dienen . Seine strukturelle Ähnlichkeit mit Naturprodukten wie Histidin und Histamin deutet auf mögliche Anwendungen bei der Entwicklung von Medikamenten hin, die auf Stoffwechselwege und Immunantworten abzielen.
Antioxidatives Potenzial
Der Imidazolring ist für seine antioxidativen Eigenschaften bekannt. Derivate wie das von Ihnen erwähnte könnten synthetisiert und auf ihre Radikalfängeraktivität untersucht werden, was möglicherweise zur Entwicklung neuer antioxidativer Therapien führen könnte . Diese könnten besonders nützlich bei der Bekämpfung von Krankheiten sein, die mit oxidativem Stress zusammenhängen.
Antivirale Wirkstoffe
Imidazolverbindungen haben sich als vielversprechend für die Anwendung als antivirale Wirkstoffe erwiesen. Angesichts der strukturellen Flexibilität von Imidazolderivaten könnte die Verbindung modifiziert werden, um ihre Wirksamkeit gegen bestimmte Viren zu verbessern, was zur laufenden Bekämpfung von Virusinfektionen beiträgt .
Medikamente gegen Magengeschwüre
Der Imidazol-Kern ist in mehreren Medikamenten gegen Magengeschwüre wie Omeprazol und Pantoprazol vorhanden. Die Verbindung könnte auf ihre mögliche Verwendung bei der Behandlung von Erkrankungen des Magen-Darm-Trakts untersucht werden, insbesondere bei solchen, die mit einer übermäßigen Säureproduktion einhergehen .
Antihelminthische Anwendungen
Imidazolderivate wie Thiabendazol haben antihelminthische Aktivität. Die Erforschung der Verbindung könnte zu neuen Behandlungen für Infektionen mit parasitären Würmern führen, die bestehende Therapien verbessern oder Probleme mit der Arzneimittelresistenz angehen .
Chemotherapeutische Forschung
Imidazolringe sind Bestandteil von Chemotherapeutika wie Dacarbazin, das zur Behandlung der Hodgkinschen Krankheit eingesetzt wird. Die Verbindung könnte auf ihre mögliche Rolle in der Krebschemotherapie untersucht werden, möglicherweise als Teil von Kombinationstherapien, um die Patientenergebnisse zu verbessern .
Aktivität gegen das Tabakmosaikvirus (TMV)
Die Erforschung von Imidazolderivaten umfasste die Untersuchung ihres Potenzials zur Bekämpfung von Pflanzenviren wie TMV. Die Verbindung könnte synthetisiert und auf ihre Wirksamkeit beim Schutz von Nutzpflanzen vor Viruserkrankungen getestet werden, was für die Ernährungssicherheit von entscheidender Bedeutung ist .
Entwicklung synthetischer Methoden
Die Synthese von Imidazolderivaten ist ein Bereich der aktiven Forschung. Die Verbindung könnte zur Entwicklung neuer synthetischer Methoden verwendet werden, was zum breiteren Bereich der organischen Chemie beiträgt und die Entdeckung neuer Verbindungen mit verschiedenen Anwendungen erleichtert .
Eigenschaften
IUPAC Name |
(5-chloro-1-methylimidazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSTVANZPOYASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235441-63-0 | |
| Record name | 1H-Imidazole-2-methanol, 5-chloro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)

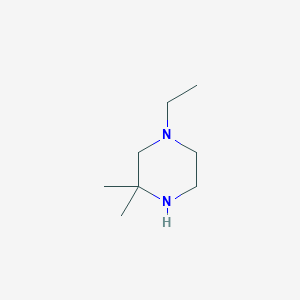


![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)

